molecular formula C18H15F2NO3S2 B2485468 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797300-90-3

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2485468
CAS No.: 1797300-90-3
M. Wt: 395.44
InChI Key: DBZYTTVAHUTVIT-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F2NO3S2 and its molecular weight is 395.44. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Photophysical Properties

  • Photodynamic Therapy Application : A study on zinc phthalocyanine derivatives, which share structural similarities with the compound , explored their use in photodynamic therapy, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Enzymes

  • Kynurenine 3-Hydroxylase Inhibition : Research on benzenesulfonamides has shown their effectiveness as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is involved in neurodegenerative diseases. Compounds structurally related to the queried compound have demonstrated significant inhibitory activity, which could be relevant for exploring neurological conditions (Röver et al., 1997).

Anticancer, Anti-Inflammatory, and Antiviral Activities

  • Potential Anticancer and Anti-HCV Agents : A series of celecoxib derivatives, which include a benzenesulfonamide moiety, similar to the compound of interest, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results, particularly in anti-inflammatory and analgesic activities, without causing significant tissue damage, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibition : Studies have shown that sulfonamides, including those with structural similarities to the queried compound, are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These inhibitors have applications in treating conditions like glaucoma, epilepsy, and certain tumors, indicating the potential research avenues for the specific compound (Casini et al., 2002).

Properties

IUPAC Name

3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S2/c19-15-8-7-14(10-16(15)20)26(23,24)21-11-13-6-9-17(25-13)18(22)12-4-2-1-3-5-12/h1-10,18,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZYTTVAHUTVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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